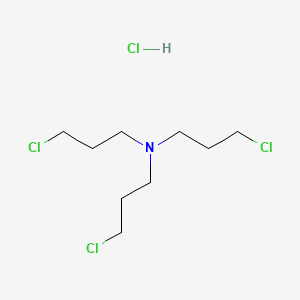

Tris(3-chloropropyl)amine hydrochloride

Overview

Description

Tris(3-chloropropyl)amine hydrochloride (TCA) is a chemical compound widely used in various fields of research, such as material science, organic chemistry, and biochemistry. It has been used in the chemical treatment of carbon-enriched fly ash concentrates and the synthesis of linear, star, and comb-like polyacrylamides by atomic transfer radical polymerization .

Molecular Structure Analysis

The molecular formula of Tris(3-chloropropyl)amine hydrochloride is C9H18Cl3N⋅HCl, and its molecular weight is 283.07 .Chemical Reactions Analysis

Amines, including Tris(3-chloropropyl)amine hydrochloride, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions. They also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis

Tris(3-chloropropyl)amine hydrochloride is a white powder with good water solubility . The molecular weight of Tris(3-chloropropyl)amine hydrochloride is 283.07 .Scientific Research Applications

1. Drug Delivery Systems

Tris(3-chloropropyl)amine hydrochloride has been evaluated in the synthesis of pH- and thermo-responsive chitosan hydrogels for drug delivery applications. These hydrogels exhibit significant stimuli-response, potentially expanding their use in targeted drug delivery and improving bioavailability (Karimi et al., 2018).

2. Synthesis of New Chemical Compounds

It has been used in the synthesis of enantiopure 1,2-ethylenediamines with tethered secondary amines, contributing to advancements in asymmetric catalysis (Gladysz et al., 2020).

3. Environmental Decontamination Studies

Tris(3-chloropropyl)amine hydrochloride's degradation in water and alkaline environments has been studied, highlighting its role in understanding decontamination processes (Rozsypal, 2020).

4. Research in Complex Metal Chemistry

Research involving tris(3-chloropropyl)amine hydrochloride has led to the development of complexes with zinc diacetate and bis(2-methylphenoxy)acetate, advancing the field of metal chemistry (Adamovich et al., 2010).

5. Advancement in Diagnostic Imaging Probes

The compound has been part of studies investigating the Ga(III) and In(III) complexes of Tris(2-mercaptobenzyl)amine and Tris(2-hydroxybenzyl)amine, aiding in interpreting the behavior of diagnostic imaging probes (Motekaitis et al., 1998).

Mechanism of Action

Safety and Hazards

Tris(3-chloropropyl)amine hydrochloride may cause skin and eye irritation, and may be harmful if inhaled . It’s recommended to avoid contact with skin, eyes, or clothing, and to avoid breathing dust/fume/gas/mist/vapors/spray . Personal protective equipment should be used, and containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name |

3-chloro-N,N-bis(3-chloropropyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3N.ClH/c10-4-1-7-13(8-2-5-11)9-3-6-12;/h1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFHSTOEOYYGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCCCl)CCCCl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(3-chloropropyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1391372.png)

![2-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1391373.png)

![3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1391374.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1391378.png)

![[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B1391383.png)